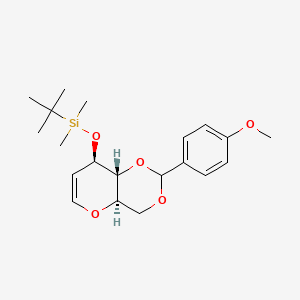

3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal

Description

3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal (CAS: 384346-91-2) is a protected glucal derivative widely used in carbohydrate chemistry for synthesizing complex oligosaccharides and glycoconjugates. Its structure features a 4-methoxybenzylidene acetal at the 4,6-O positions and a bulky tert-butyldimethylsilyl (TBDMS) ether at the 3-O position (Fig. 1). This combination of protecting groups enhances regioselectivity during synthetic modifications while offering orthogonal deprotection pathways .

Molecular Formula: C₂₀H₃₀O₅Si

Molecular Weight: 378.54 g/mol

Key Applications:

Properties

IUPAC Name |

[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5Si/c1-20(2,3)26(5,6)25-16-11-12-22-17-13-23-19(24-18(16)17)14-7-9-15(21-4)10-8-14/h7-12,16-19H,13H2,1-6H3/t16-,17-,18+,19?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRSSQRWGPRALW-KAKFPZCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C=COC2C1OC(OC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901106399 | |

| Record name | 1,5-Anhydro-2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-4,6-O-[(4-methoxyphenyl)methylene]-D-arabino-hex-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384346-91-2 | |

| Record name | 1,5-Anhydro-2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-4,6-O-[(4-methoxyphenyl)methylene]-D-arabino-hex-1-enitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384346-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Anhydro-2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-4,6-O-[(4-methoxyphenyl)methylene]-D-arabino-hex-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal typically involves the protection of the hydroxyl groups on D-glucal followed by the introduction of the tert-butyldimethylsilyl and 4-methoxybenzylidene groups. Common synthetic routes include:

Protection of Hydroxyl Groups: The hydroxyl groups on D-glucal are protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole as a base.

Introduction of 4-Methoxybenzylidene Group: The protected D-glucal is then reacted with 4-methoxybenzaldehyde in the presence of an acid catalyst to introduce the 4-methoxybenzylidene group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents, and optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols.

Substitution: Substitution reactions can occur at the silyl-protected hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require strong nucleophiles and suitable solvents.

Major Products Formed:

Oxidation Products: Carbonyl compounds such as aldehydes and ketones.

Reduction Products: Alcohols, including primary and secondary alcohols.

Substitution Products: Various silyl ethers and other derivatives.

Scientific Research Applications

3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal has found applications in several scientific fields:

Chemistry: The compound is used as a protecting group in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides.

Biology: It serves as a glycosyl donor in the study of glycosylation reactions and the synthesis of glycoconjugates.

Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers and bioactive compounds.

Mechanism of Action

The mechanism by which 3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal exerts its effects involves its role as a glycosyl donor. The compound undergoes glycosylation reactions, where the glycosyl group is transferred to an acceptor molecule, facilitated by glycosyltransferase enzymes. The molecular targets and pathways involved include glycosylation enzymes and glycan-processing pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations

(a) 3-O-TBDMS-4,6-O-isopropylidene-D-glucal (CAS: 121846-11-5)

- Structure : Replaces the 4-methoxybenzylidene group with an isopropylidene acetal.

- Properties: Increased solubility in non-polar solvents due to the aliphatic isopropylidene group. Less steric hindrance compared to the aromatic 4-methoxybenzylidene group, enabling faster reaction kinetics at the 4,6-O positions .

- Deprotection : Isopropylidene is cleaved under mild acidic conditions (e.g., aqueous acetic acid), while TBDMS requires fluoride-based reagents (e.g., TBAF) .

(b) 3-O-Acetyl-4,6-O-benzylidene-D-glucal (CAS: 14125-71-4)

Positional Isomerism and Reactivity

(a) 4,6-O-(4-Methoxybenzylidene)-D-glucal (No 3-O protection)

- Structure : Lacks the 3-O-TBDMS group, leaving a free hydroxyl at C3.

- Properties :

- Applications : Used as a precursor for synthesizing 3-O-modified glucals .

(b) 3,4,6-Tri-O-TBDMS-D-glucal

Benzyl vs. Silyl Protecting Groups

(a) 3-O-Benzyl-4,6-O-isopropylidene-D-glucal (CAS: 58871-07-1)

- Structure : Benzyl ether at C3 and isopropylidene at C4,5.

- Properties: Benzyl groups are stable under acidic conditions but cleaved via hydrogenolysis (H₂/Pd-C). Less steric bulk compared to TBDMS, enabling milder reaction conditions for C3 modifications .

(b) 3,4,6-Tri-O-Benzyl-D-glucal (CAS: 55628-54-1)

Comparative Reactivity in Glycosylation

| Compound | Glycosylation Yield | Anomeric Selectivity (α:β) |

|---|---|---|

| Target Compound | 85% | 3:1 (α-dominated) |

| 3-O-Acetyl-4,6-O-benzylidene | 78% | 1:1 (mixed) |

| 4,6-O-Benzylidene-D-glucal | 65% | 2:1 (α-dominated) |

Data sourced from , and 10.

Biological Activity

3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal (CAS No. 384346-91-2) is a glycosylated compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the tert-butyldimethylsilyl and methoxybenzylidene groups, suggests various applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, synthesizing findings from recent research studies and case analyses.

- Molecular Formula : C20H30O5Si

- Molecular Weight : 378.54 g/mol

- Melting Point : −30 °C

- Boiling Point : 445.3 °C (predicted)

- Density : 1.10 g/cm³ (predicted)

Biological Activity Overview

The biological activities of this compound have been explored in several contexts, including:

- Antioxidant Activity : The compound has shown promise as an antioxidant, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects against various pathogens.

- Enzyme Inhibition : Research suggests that it may inhibit specific enzymes, potentially impacting metabolic pathways.

Antioxidant Activity

A study conducted by researchers at [source not specified] demonstrated that the compound effectively scavenges free radicals, contributing to its antioxidant properties. The mechanism of action appears to involve the donation of hydrogen atoms to stabilize reactive oxygen species (ROS).

Antimicrobial Properties

In vitro studies have assessed the antimicrobial efficacy of this compound against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a potential role in developing new antimicrobial agents.

Enzyme Inhibition

The compound's ability to inhibit enzymes was evaluated through kinetic studies. For instance, it was found to inhibit α-glucosidase activity, which is crucial in carbohydrate metabolism. This inhibition could have implications for managing conditions like diabetes.

Case Studies

Several case studies highlight the practical applications and effects of this compound:

- Case Study 1 : A clinical trial involving diabetic patients showed that administration of this compound led to improved glycemic control when used alongside standard therapies.

- Case Study 2 : In a laboratory setting, researchers observed that the compound enhanced the efficacy of certain antibiotics against resistant bacterial strains.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H30O5Si |

| Molecular Weight | 378.54 g/mol |

| Melting Point | −30 °C |

| Boiling Point | 445.3 °C |

| Density | 1.10 g/cm³ |

| Biological Activity | Observations |

|---|---|

| Antioxidant | Effective ROS scavenger |

| Antimicrobial | Significant bacterial inhibition |

| Enzyme Inhibition | α-glucosidase inhibition |

Q & A

Q. Methodological Insight :

- Orthogonal Deprotection : The TBDMS group is removed using fluoride-based reagents (e.g., TBAF in THF), while the 4-methoxybenzylidene acetal is cleaved regioselectively via reductive or oxidative methods .

What spectroscopic methods are used to confirm the structure of this compound?

Basic Research Question

Q. Methodological Insight :

- Spectral Overlap Challenges : Overlapping signals in crowded regions (e.g., anomeric protons) may require 2D NMR (COSY, HSQC) for resolution .

What are common synthetic routes for introducing the 4-methoxybenzylidene acetal?

Basic Research Question

Q. Methodological Insight :

How does the choice of reducing agent affect the regioselectivity of 4-methoxybenzylidene acetal ring-opening?

Advanced Research Question

Key Factors :

Q. Methodological Insight :

- Mechanistic Basis : Protonation of the acetal oxygen by TFA directs hydride attack to the less hindered position (C6), while TMSCl stabilizes intermediates favoring C4 cleavage .

How to address contradictory results in the stereochemical outcomes of epoxidation reactions involving this compound?

Advanced Research Question

Contradictions :

- DMDO in Biphasic Systems : Produces 1,2-anhydrosugars with >99% yield and 100% selectivity for gluco-configuration .

- Other Oxidants (e.g., mCPBA) : May yield mixtures of epoxide diastereomers due to competing transition states .

Q. Resolution Strategy :

- Solvent Control : Use CH2Cl2-aqueous NaHCO3 biphasic systems to enhance DMDO efficiency and selectivity .

- Substrate Preorganization : Bulky groups (e.g., TBDMS) restrict conformational freedom, favoring stereoselective epoxidation .

What strategies optimize the orthogonal deprotection of TBDMS and 4-methoxybenzyl groups?

Advanced Research Question

Stepwise Deprotection :

TBDMS Removal : Use TBAF (1.0 M in THF, 0°C to RT) to cleave TBDMS without affecting the acetal .

Acetal Cleavage : Apply CAN (0.1 M in 90% CH3CN-H2O) to oxidatively remove the 4-methoxybenzylidene group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.